molecular formula C8H18ClN3O2 B13390670 epsilon-Acetimidoyllysine hydrochloride

epsilon-Acetimidoyllysine hydrochloride

Cat. No.: B13390670
M. Wt: 223.70 g/mol
InChI Key: HJYWSATZDBEAOS-UHFFFAOYSA-N
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Description

Epsilon-Acetimidoyllysine hydrochloride is a synthetic compound derived from lysine, an essential amino acid This compound is characterized by the presence of an acetimidoyl group attached to the epsilon-amino group of lysine, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epsilon-Acetimidoyllysine hydrochloride typically involves the following steps:

    Protection of the alpha-amino group: The alpha-amino group of lysine is protected using a suitable protecting group, such as a carbobenzyloxy (Cbz) group.

    Formation of the acetimidoyl group: The epsilon-amino group of the protected lysine is reacted with an acetimidoyl chloride in the presence of a base, such as triethylamine, to form the acetimidoyl derivative.

    Deprotection: The protecting group is removed under acidic conditions to yield epsilon-Acetimidoyllysine.

    Formation of the hydrochloride salt: The free base is treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Epsilon-Acetimidoyllysine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetimidoyl group to an amine group.

    Substitution: The acetimidoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in polar solvents.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted lysine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Epsilon-Acetimidoyllysine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound is employed in the study of protein modifications and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of epsilon-Acetimidoyllysine hydrochloride involves its interaction with specific molecular targets. The acetimidoyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. This interaction can affect various cellular pathways and processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Epsilon-poly-L-lysine: A naturally occurring polymer with antimicrobial properties.

    N-acetyllysine: A derivative of lysine involved in protein acetylation.

    L-lysine hydrochloride: A common form of lysine used as a dietary supplement.

Uniqueness

Epsilon-Acetimidoyllysine hydrochloride is unique due to the presence of the acetimidoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and industrial applications, offering advantages over other lysine derivatives in terms of specificity and functionality.

Properties

Molecular Formula

C8H18ClN3O2

Molecular Weight

223.70 g/mol

IUPAC Name

2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H

InChI Key

HJYWSATZDBEAOS-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCCC(C(=O)O)N)N.Cl

Origin of Product

United States

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